![molecular formula C11H15ClN2O B1458560 2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride CAS No. 15190-19-9](/img/structure/B1458560.png)
2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride
Overview
Description
2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride (DMA-MPH-HCl) is an organic compound that has a wide range of applications in synthetic and analytical chemistry. It is used as a reagent in a variety of reactions, including the synthesis of pharmaceuticals, natural products, and other compounds. It is also used as a starting material in the synthesis of a variety of compounds. DMA-MPH-HCl is a versatile compound that has been used in a variety of scientific research applications, such as drug development, biochemistry, and physiology.
Scientific Research Applications
Clinical Evaluation
A clinical study on a related compound, 3-dimethylamino-1,1,2-tris (4-methoxyphenyl)-1-propene hydrochloride, showed no significant change in either trinitrin consumption or exercise tolerance tests in patients with angina pectoris (Sandler, 1960).
Photochemical Preparation
Research on 2-(4-N,N-dimethylaminophenyl) heterocycles, closely related to the chemical , indicates efficient photolysis in acetonitrile in the presence of furan, pyrrole, thiophene, and their derivatives (Guizzardi et al., 2000).
Synthesis of Aryl- and Alkylanilines
Studies involving 4-chloro-N,N-dimethylaniline, similar to the specified chemical, show its dehalogenation and formation of various compounds when irradiated in acetonitrile, illustrating its potential in chemical synthesis (Fagnoni et al., 1999).
Chemical Modification Effects
Research on oligo [4-(methoxyphenyl) acetonitrile] (OMPA) and its modification with dimethylformamide dimethyl acetal (DMF-DMA) highlights the impact of chemical grafting on the photo-physical and electronic properties of the synthesized oligomer, which is relevant to understanding similar compounds (Chemek et al., 2021).
Kinetic Sonication Effects
A study investigating the hydrolysis of 4-methoxyphenyl dichloroacetate in acetonitrile-water mixtures showed significant kinetic sonication effects, which may have implications for reactions involving similar compounds (Tuulmets et al., 2014).
properties
IUPAC Name |
2-(dimethylamino)-2-(4-methoxyphenyl)acetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-13(2)11(8-12)9-4-6-10(14-3)7-5-9;/h4-7,11H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVYSEOEKSHHIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C#N)C1=CC=C(C=C1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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